Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Lipophilicity ADME Medicinal Chemistry

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (CAS 1350468-72-2) is a bicyclic nitrogen heterocycle characterized by a partially saturated quinoline core with an ethyl ester at the 8-position. It is an achiral, non-halogenated building block with a molecular weight of 205.25 g/mol and an XLogP3 of 2.0, conferring moderate lipophilicity suitable for membrane permeability studies.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 1350468-72-2
Cat. No. B1374403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
CAS1350468-72-2
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC2=C1N=CC=C2
InChIInChI=1S/C12H15NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h4,6,8,10H,2-3,5,7H2,1H3
InChIKeyKVJMXJLRPIIKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (CAS 1350468-72-2) Baseline: A Non-Halogenated, Lipophilic Tetrahydroquinoline Scaffold for Controlled Ester Reactivity


Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (CAS 1350468-72-2) is a bicyclic nitrogen heterocycle characterized by a partially saturated quinoline core with an ethyl ester at the 8-position . It is an achiral, non-halogenated building block with a molecular weight of 205.25 g/mol and an XLogP3 of 2.0, conferring moderate lipophilicity suitable for membrane permeability studies . The compound is commercially available as a research chemical (purity ≥95%) and is used as a versatile intermediate in medicinal chemistry and organic synthesis .

Why Substituting Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate with Methyl Ester, Acid, or Halogenated Analogs Fails: A Physicochemical and Reactivity Perspective


Procurement decisions based on the generic 'tetrahydroquinoline-8-carboxylate' descriptor risk experimental failure due to critical differences in lipophilicity, molecular weight, hydrogen bonding capacity, and downstream synthetic versatility. As demonstrated in quantitative comparisons below , the ethyl ester of 1350468-72-2 exhibits distinct XLogP3 and rotatable bond profiles versus its methyl ester analog (CAS 53400-58-1), directly impacting membrane permeability and pharmacokinetic behavior in cell-based assays . Furthermore, the non-halogenated core offers fundamentally different reactivity and cross-coupling potential compared to brominated derivatives (e.g., CAS 2028307-00-6), while the ester form provides orthogonal protection and lability relative to the free carboxylic acid (CAS 2172567-51-8) [1]. Substituting any of these analogs without rigorous side-by-side validation will introduce uncontrolled variables in solubility, metabolic stability, or synthetic route efficiency [1].

Quantitative Differentiation Guide: Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate vs. Closest Analogs in Physicochemical, Reactivity, and Biological Space


Lipophilicity (XLogP3) Comparison: Ethyl Ester (1350468-72-2) vs. Methyl Ester (53400-58-1)

The target compound exhibits a computed XLogP3 of 2.0, indicating moderate lipophilicity . In contrast, the methyl ester analog (CAS 53400-58-1) has an XLogP3 of 1.6, a difference of 0.4 log units . This quantifiable shift in partition coefficient directly influences membrane permeability and oral absorption potential in cell-based assays.

Lipophilicity ADME Medicinal Chemistry Physicochemical Properties

Molecular Flexibility: Rotatable Bond Count of Ethyl Ester vs. Methyl Ester

The target compound possesses 3 rotatable bonds (CCOC(=O) group), providing increased conformational flexibility compared to the methyl ester analog, which has only 2 rotatable bonds . This difference impacts entropic contributions to binding and the compound's ability to adopt bioactive conformations.

Conformational Analysis Drug Design Molecular Dynamics Physicochemical Properties

Synthetic Versatility: Orthogonal Ester Reactivity vs. Carboxylic Acid

The ethyl ester in 1350468-72-2 serves as a masked carboxylic acid, enabling orthogonal reactivity that is absent in the free acid analog (CAS 2172567-51-8) [1]. While the acid form (TPSA 50.2 Ų, HBD count 1) is immediately available for amide coupling, it requires activation and introduces a hydrogen bond donor that can confound SAR studies [1]. The ester (TPSA 39.2 Ų, HBD count 0) can be carried through multi-step syntheses without undesired side reactions and hydrolyzed under controlled conditions for late-stage diversification [2].

Organic Synthesis Protecting Groups Late-Stage Functionalization Medicinal Chemistry

Non-Halogenated Core: Absence of Bromine for Cross-Coupling Compatibility

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (1350468-72-2) is a non-halogenated scaffold (MW 205.25), whereas its 3-bromo derivative (CAS 2028307-00-6) incorporates a bromine atom (MW 284.15) [1]. The absence of a halogen in the target compound eliminates the need for heavy metal scavenging in cross-coupling workflows and allows for orthogonal C-H functionalization strategies that are incompatible with aryl bromides [1].

Cross-Coupling Suzuki-Miyaura C-H Activation Organic Synthesis

Cytotoxicity Profile: H9 Cell Line Activity (Class-Level Inference)

The target compound has been evaluated for cytotoxicity against the H9 human T-cell line, with assay results indicating a toxic classification . While direct comparator data for close analogs under identical conditions are not publicly available, this baseline activity establishes the compound's potential as a cytotoxic scaffold in anticancer screening programs. Notably, substituted tetrahydroquinoline derivatives have demonstrated IC50 values in the low micromolar range (e.g., 13.10 ± 0.96 µM) against various cancer cell lines [1], providing a benchmark for future comparative studies.

Cytotoxicity Anticancer H9 Cell Line In Vitro Pharmacology

Synthetic Accessibility and Commercial Availability Metrics

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (1350468-72-2) is stocked by major chemical suppliers including Sigma-Aldrich (purity 95%, liquid form, ambient storage) and BOC Sciences, ensuring reliable procurement with typical lead times . In contrast, specialized derivatives such as the 3-bromo analog (CAS 2028307-00-6) exhibit significantly higher pricing (e.g., ~$3,315 per 5g) and limited stock availability, which can impede large-scale SAR studies [1]. The target compound's broad commercial availability reduces experimental downtime and supports reproducible research.

Supply Chain Procurement Medicinal Chemistry Building Blocks

High-Impact Application Scenarios for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate in Research and Industrial Settings


Medicinal Chemistry: Hit-to-Lead Optimization Requiring Moderate Lipophilicity (XLogP3 = 2.0)

The ethyl ester's XLogP3 of 2.0 positions it within the optimal range for oral bioavailability (typically XLogP 1-3), making it a suitable scaffold for hit-to-lead programs targeting intracellular or CNS-penetrant molecules . In contrast to the methyl ester (XLogP3 = 1.6), the ethyl variant offers enhanced passive membrane permeability without excessive lipophilicity that could lead to promiscuous binding or poor solubility .

Organic Synthesis: Late-Stage Diversification via Orthogonal Ester Hydrolysis

The ethyl ester group serves as a masked carboxylic acid, allowing the compound to be carried through multi-step synthetic sequences without undesired side reactions . Controlled hydrolysis under mild conditions releases the free acid for amide coupling or bioconjugation in the final synthetic step, a strategic advantage over the free acid analog which requires protection/deprotection cycles [1].

Cytotoxicity Screening: Primary Hit Identification in Oncology

Documented cytotoxicity against the H9 T-cell line establishes 1350468-72-2 as a candidate for primary anticancer screening . The compound can serve as a starting point for SAR studies, with the ethyl ester and non-halogenated core providing a clean baseline for iterative modification and potency optimization .

Cross-Coupling and C-H Activation Method Development

The absence of a halogen atom eliminates the need for palladium scavenging and allows exploration of C-H activation methodologies on the tetrahydroquinoline core . This is particularly valuable for developing atom-economical synthetic routes to more complex heterocyclic systems without the heavy metal contamination concerns associated with brominated analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.